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carbohydrazide

Cat. No.: B011881 Get Quote

The indole nucleus is a privileged heterocyclic scaffold, forming the core structure of numerous

natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and

ability to participate in various biological interactions have made it a focal point of medicinal

chemistry for decades. Within this class, derivatives of indole-2-carbohydrazide have emerged

as particularly potent agents, exhibiting a wide range of biological activities, including

anticancer, anti-angiogenic, and antimicrobial properties.[1][2] Specifically, 3-phenyl-1H-
indole-2-carbohydrazide and its derivatives have been identified as powerful tubulin

polymerization inhibitors, a mechanism central to the action of many successful

chemotherapeutic agents.[3][4][5] These compounds often exert their effects by binding to the

colchicine site of tubulin, leading to microtubule destabilization, cell cycle arrest at the G2/M

phase, and subsequent apoptosis in cancer cells.[5][6]

This guide, designed for researchers and drug development professionals, provides a

comprehensive overview of the synthesis and detailed characterization of 3-phenyl-1H-indole-
2-carbohydrazide. It moves beyond a simple recitation of steps to explain the underlying

chemical principles and rationale, ensuring that the protocols are not just followed, but

understood.

Overall Synthetic Strategy
The synthesis of 3-phenyl-1H-indole-2-carbohydrazide is efficiently achieved through a two-

step process. The core indole scaffold is first constructed via the celebrated Fischer indole
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synthesis, yielding an ester intermediate. This intermediate is then converted to the final

carbohydrazide product through hydrazinolysis. This strategy is robust, high-yielding, and

utilizes readily available starting materials.

Step 1: Fischer Indole Synthesis

Step 2: Hydrazinolysis

Phenylhydrazine + 
 Ethyl 2-oxo-3-phenylpropanoate
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 Heat
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Caption: High-level workflow for the synthesis of the target compound.

Part 1: Synthesis Protocol
Step 1: Synthesis of Ethyl 3-phenyl-1H-indole-2-
carboxylate via Fischer Indole Synthesis
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The Fischer indole synthesis, discovered in 1883 by Hermann Emil Fischer, remains one of the

most reliable and versatile methods for constructing the indole ring.[7][8] The reaction involves

the acid-catalyzed cyclization of an arylhydrazone, formed in situ from an arylhydrazine and a

carbonyl compound (an aldehyde or ketone).[9] The choice of acid catalyst is crucial; Brønsted

acids like acetic acid, sulfuric acid, or polyphosphoric acid are commonly used.[7][10]

Mechanism Rationale: The reaction proceeds through a series of well-established steps: (1)

Formation of a phenylhydrazone from phenylhydrazine and the keto-ester. (2) Acid-catalyzed

tautomerization to an ene-hydrazine intermediate. (3) A[1][1]-sigmatropic rearrangement (a

type of pericyclic reaction) which forms a new C-C bond and breaks the N-N bond. (4)

Aromatization of the benzene ring. (5) Nucleophilic attack by the amino group to form a five-

membered ring (an aminal). (6) Elimination of ammonia under acidic conditions to yield the

final, energetically favorable aromatic indole.[8]

Hydrazone Formation Tautomerization
H+ [3,3]-Sigmatropic

Rearrangement
Heat

Aromatization
-H+

Cyclization
H+

NH3 Elimination
-NH3, -H+

Click to download full resolution via product page

Caption: Key mechanistic stages of the Fischer Indole Synthesis.

Experimental Protocol:

To a round-bottom flask, add phenylhydrazine (1.0 equivalent) and ethyl 2-oxo-3-

phenylpropanoate (1.0 equivalent).

Add glacial acetic acid to serve as both the solvent and the acid catalyst. The volume should

be sufficient to dissolve the reactants upon warming (approx. 10-15 mL per 5 mmol of

phenylhydrazine).

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 118 °C) for

2-4 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

After the reaction is complete, allow the mixture to cool to room temperature.
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Pour the cooled reaction mixture into a beaker of ice-cold water. A solid precipitate of the

product, ethyl 3-phenyl-1H-indole-2-carboxylate, will form.

Collect the solid by vacuum filtration, wash thoroughly with water to remove residual acetic

acid, and then with a small amount of cold ethanol.

Dry the product under vacuum. The crude product can be purified further by recrystallization

from ethanol if necessary.

Step 2: Synthesis of 3-Phenyl-1H-indole-2-
carbohydrazide via Hydrazinolysis
Hydrazinolysis is a standard and highly effective method for converting esters into their

corresponding hydrazides. The reaction involves the nucleophilic acyl substitution of the alkoxy

group (-OEt) of the ester with hydrazine (NH₂NH₂). Hydrazine hydrate is a convenient and

commonly used source of hydrazine for this transformation. Ethanol is an excellent solvent

choice as it readily dissolves the ester starting material and is compatible with the reaction

conditions.[11]

Experimental Protocol:

In a round-bottom flask, dissolve the ethyl 3-phenyl-1H-indole-2-carboxylate (1.0 equivalent)

from the previous step in absolute ethanol (approx. 20-30 mL per 1 g of ester).

Add an excess of hydrazine hydrate (typically 5-10 equivalents) to the solution. The large

excess drives the reaction to completion.[3]

Heat the reaction mixture to reflux for 6-12 hours. The progress can be monitored by TLC by

observing the disappearance of the starting ester spot.

Upon completion, cool the reaction mixture to room temperature. Reduce the volume of the

solvent using a rotary evaporator.

Add cold water to the concentrated mixture to precipitate the white solid product, 3-phenyl-
1H-indole-2-carbohydrazide.[11]
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Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly under

vacuum. The product is often of high purity, but can be recrystallized from ethanol if needed.

Part 2: Characterization and Data Interpretation
Thorough characterization is essential to confirm the identity, structure, and purity of the

synthesized 3-phenyl-1H-indole-2-carbohydrazide. A combination of spectroscopic and

physical methods provides a self-validating system of analysis.

Physical Properties
Appearance: White to off-white solid.

Molecular Formula: C₁₅H₁₃N₃O[12]

Molecular Weight: 251.29 g/mol [12]

Melting Point (m.p.): A sharp melting point is indicative of high purity. The reported range for

similar compounds is typically high, often above 200 °C. For example, N-Benzyl-1H-indole-2-

carbohydrazide has a melting point of 237 °C.[13]

Spectroscopic Analysis
The following table summarizes the expected spectroscopic data for the title compound, based

on data from closely related structures.[13][14]
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Technique Expected Observations Interpretation

¹H NMR (DMSO-d₆)

δ ~11.5 ppm (s, 1H)δ ~9.5

ppm (s, 1H)δ ~7.2-7.8 ppm (m,

9H)δ ~4.5 ppm (s, 2H)

Indole NHCarbohydrazide

CONHAromatic protons (indole

& phenyl rings)Hydrazide NH₂

¹³C NMR (DMSO-d₆) δ ~162 ppmδ ~110-140 ppm

Carbonyl carbon

(C=O)Aromatic carbons (indole

& phenyl)

FT-IR (KBr, cm⁻¹)

~3300-3400 cm⁻¹ (multiple

bands)~3100-3200

cm⁻¹~1640-1660 cm⁻¹~1500-

1600 cm⁻¹

N-H stretching (NH and NH₂

groups)Aromatic C-H

stretchingC=O stretching

(amide I band)Aromatic C=C

stretching

Mass Spec. (ESI)
m/z 252.11 [M+H]⁺m/z 274.09

[M+Na]⁺

Confirms the molecular weight

of the compound.

Expert Interpretation:

¹H NMR: The spectrum in a polar aprotic solvent like DMSO-d₆ is most informative. The

indole N-H proton is typically a broad singlet at a very downfield chemical shift (>11 ppm).

The amide (CONH) proton will also be a downfield singlet. The two protons of the -NH₂

group will appear as a singlet around 4.5 ppm, which will disappear upon D₂O exchange, a

key confirmatory test. The complex multiplet between 7.2 and 7.8 ppm integrates to 9

protons, corresponding to the 4 protons on the indole's benzene ring and the 5 protons of the

C3-phenyl substituent.

FT-IR: The IR spectrum provides crucial validation of the functional groups. The presence of

multiple sharp peaks in the 3300-3400 cm⁻¹ region is a hallmark of the N-H stretches of the

primary amine (NH₂) and the secondary amides (indole NH and carbohydrazide CONH). The

strong absorption around 1650 cm⁻¹ is definitive proof of the carbonyl (C=O) group,

confirming the conversion from the ester.

Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the

elemental composition, providing a molecular formula that matches C₁₅H₁₃N₃O.
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Safety Precautions
Hydrazine Hydrate: This substance is highly toxic, corrosive, and a suspected carcinogen. It

must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate

personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Glacial Acetic Acid: This is a corrosive liquid. Avoid inhalation of vapors and contact with

skin.

Standard laboratory safety practices should be followed at all times.

Conclusion
This guide outlines a reliable and well-documented pathway for the synthesis of 3-phenyl-1H-
indole-2-carbohydrazide, a molecule of significant interest in medicinal chemistry. By

employing the Fischer indole synthesis followed by hydrazinolysis, researchers can access this

valuable scaffold in good yield. The comprehensive characterization protocol detailed herein

provides a robust framework for verifying the structural integrity and purity of the final

compound, ensuring its suitability for further biological evaluation and drug development

endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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